4-(2-Phenylethenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36838-59-2 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2-phenylethenyl)morpholine |
InChI |
InChI=1S/C12H15NO/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7H,8-11H2 |
InChI Key |
XWLLGMTXHZNRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Phenylethenyl Morpholine
Direct Synthesis Approaches to 4-(2-Phenylethenyl)morpholine
Direct synthesis methods focus on the formation of the crucial C-N bond between the morpholine (B109124) nitrogen and the phenylethenyl moiety or the construction of the morpholine ring with the phenylethenyl group already in place.
Strategies for Introducing the Phenylethenyl Moiety
The introduction of the phenylethenyl group onto the morpholine nitrogen is a key transformation. One of the most prominent methods to achieve this is through the catalytic hydroamination of vinylarenes, specifically styrene (B11656), with morpholine. This reaction directly forms the desired carbon-nitrogen bond.
Beyond hydroamination, other strategies, while less commonly reported specifically for this compound, are theoretically plausible. These could include palladium-catalyzed cross-coupling reactions, such as the Heck reaction, between morpholine and a vinyl halide like (2-bromoethenyl)benzene. The Heck reaction is a well-established method for forming carbon-carbon bonds but can also be adapted for C-N bond formation under certain conditions.
Catalytic Methods in Phenylethenylmorpholine Synthesis (e.g., hydroamination of vinylarenes)
The transition metal-catalyzed hydroamination of styrene with morpholine stands as a primary and efficient route to this compound. Various catalytic systems based on rhodium, ruthenium, and palladium have been developed for this transformation, often with a focus on controlling the regioselectivity of the addition.
Rhodium-Catalyzed Hydroamination: Rhodium complexes have been demonstrated to be effective catalysts for the anti-Markovnikov hydroamination of vinylarenes. For instance, a rhodium complex of DPEphos can catalyze the reaction between styrene and morpholine, yielding the anti-Markovnikov product, 4-(2-phenylethyl)morpholine, in good yields. nih.gov While this specific example leads to the saturated analogue, modifications to the reaction conditions or catalyst could potentially favor the formation of the unsaturated phenylethenyl product. Another study describes the hydroaminomethylation of styrene with morpholine catalyzed by a cationic rhodium complex, which also proceeds with high yields. beilstein-journals.org
Ruthenium-Catalyzed Hydroamination: Ruthenium-based catalysts have also been successfully employed for the anti-Markovnikov hydroamination of vinylarenes with secondary amines. A combination of Ru(cod)(2-methylallyl)2, 1,5-bis(diphenylphosphino)pentane, and triflic acid catalyzes the reaction of morpholine with styrene to produce the corresponding β-phenethylamine product with high yield and regioselectivity. rsc.org Mechanistic studies suggest that this reaction may proceed through a π-arene complex. researchgate.net
Palladium-Catalyzed Hydroamination: Palladium catalysts are also utilized in the hydroamination of vinylarenes. While some palladium-catalyzed reactions of styrene with amines can lead to mixtures of products, specific conditions have been developed to favor the desired hydroamination product. organic-chemistry.org
Table 1: Overview of Catalytic Hydroamination of Styrene with Morpholine
| Catalyst System | Regioselectivity | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Rhodium complex of DPEphos | Anti-Markovnikov | 4-(2-Phenylethyl)morpholine | 51-71 | nih.gov |
| Cationic Rhodium complex | High | Iso-amines | High | beilstein-journals.org |
| Ru(cod)(2-methylallyl)2 / DPP/ TfOH | 99% | β-phenethylamine | 64-96 | rsc.org |
| [Pd(PPh3)4] / Triflic acid | Markovnikov | sec-Phenethylamine | High | organic-chemistry.org |
Ring-Closure Reactions for this compound Formation
The synthesis of this compound can also be envisioned through the formation of the morpholine ring itself, with the N-phenylethenyl substituent already incorporated in one of the precursors. One such approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, a Lewis acid-catalyzed reaction between an N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and styrene can lead to the formation of a 2-phenylmorpholine derivative. acs.org While this example yields a C-substituted morpholine, a similar strategy could potentially be adapted to start with a precursor already containing the N-phenylethenyl group, such as N-(2-phenylethenyl)diethanolamine, which could then undergo intramolecular cyclization to form the target molecule.
General Synthetic Routes to Substituted Morpholines Relevant to this compound
The synthesis of the morpholine core is a well-established area of organic chemistry, with several general methods that can be applied to the preparation of a wide range of substituted derivatives, including those with functionalities that could be precursors to or analogous to the phenylethenyl group.
Synthesis from Vicinal Amino Alcohols and Derivatives
A primary and versatile method for the construction of the morpholine ring is the cyclization of vicinal amino alcohols and their derivatives. researchgate.net This approach typically involves the reaction of a β-amino alcohol with a two-carbon electrophile, leading to the formation of the six-membered heterocyclic ring.
One common strategy involves the reaction of a vicinal amino alcohol with a reagent that provides a two-carbon unit with leaving groups on both carbons, such as 1,2-dihaloethane or a protected 2-haloethanol. The reaction proceeds via a double N- and O-alkylation sequence.
A more recent and efficient one- or two-step protocol utilizes ethylene (B1197577) sulfate (B86663) as the two-carbon electrophile in the presence of a base like potassium tert-butoxide. This method allows for the conversion of 1,2-amino alcohols to morpholines in high yields.
Approaches Involving Oxiranes and Aziridines
The ring-opening of strained three-membered rings, namely oxiranes (epoxides) and aziridines, provides another powerful entry into the synthesis of substituted morpholines. researchgate.net These methods often offer good control over stereochemistry.
In strategies involving oxiranes, the epoxide can react with a β-amino alcohol. The nucleophilic amino group of the amino alcohol opens the epoxide ring, and subsequent intramolecular cyclization of the resulting intermediate affords the morpholine ring. For example, the reaction of an epoxide with an ethanolamine derivative can lead to the formation of a substituted morpholine.
Syntheses starting from aziridines typically involve the ring-opening of the aziridine (B145994) by a nucleophile containing a hydroxyl group, followed by intramolecular cyclization. For instance, an activated aziridine can react with a 2-haloethanol in the presence of a Lewis acid. The resulting haloalkoxy amine intermediate can then be cyclized under basic conditions to yield the morpholine product. This method has been shown to be highly regio- and stereoselective.
Table 2: General Synthetic Routes to Substituted Morpholines
| Starting Material | Key Transformation | Reagents | Product Type |
|---|---|---|---|
| Vicinal Amino Alcohol | Double Alkylation | 1,2-Dihaloethane / Base | Substituted Morpholine |
| Vicinal Amino Alcohol | Annulation | Ethylene Sulfate / t-BuOK | Substituted Morpholine |
| Oxirane & Amino Alcohol | Ring-Opening/Cyclization | - | Substituted Morpholine |
| Aziridine & Haloalcohol | Ring-Opening/Cyclization | Lewis Acid / Base | Substituted Morpholine |
Green Chemistry Principles in Morpholine Synthesis
The application of green chemistry principles is crucial in modern pharmaceutical and chemical industries to minimize environmental impact. mdpi.com These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, and energy efficiency. jddhs.com In the context of synthesizing morpholine derivatives like this compound, several green strategies can be employed.
Recent advancements have focused on developing sustainable methods for the synthesis of the core morpholine structure. nih.gov One notable approach involves a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide. nih.govorganic-chemistry.org This method offers significant environmental and safety benefits over traditional methods. nih.gov
Key green chemistry principles applicable to morpholine synthesis include:
Waste Prevention: Designing synthetic routes that minimize the generation of waste products. The E-factor, which is the ratio of the mass of waste to the mass of the product, is a key metric for evaluating waste. nih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. nih.gov Research into solvent-free reactions and the use of greener solvents like water is ongoing. mdpi.comjddhs.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. greenchemistry-toolkit.org
Use of Renewable Feedstocks: Utilizing renewable starting materials instead of depleting fossil fuels. nih.gov
While specific green synthesis protocols for this compound are not extensively detailed in the provided search results, the general principles and methodologies developed for other morpholine derivatives provide a framework for developing more sustainable synthetic routes.
Derivatization and Functionalization Strategies for the Morpholine Ring System
The morpholine ring is a versatile scaffold in medicinal chemistry and organic synthesis. nih.gov Derivatization and functionalization of the morpholine ring system allow for the fine-tuning of its physicochemical and biological properties.
A common derivatization strategy involves the reaction of the morpholine nitrogen. For instance, morpholine can react with sodium nitrite under acidic conditions to form N-nitrosomorpholine. researchgate.net This reaction is often used for the analytical determination of morpholine. researchgate.net
Other functionalization strategies can introduce substituents at various positions on the morpholine ring, leading to a diverse range of analogs. These strategies are crucial for exploring the structure-activity relationships of morpholine-containing compounds in drug discovery.
Stereoselective Synthesis of Enantiopure this compound Analogues
The synthesis of enantiomerically pure morpholine derivatives is of significant interest due to the stereospecific nature of many biological interactions. Several stereoselective methods have been developed for the synthesis of substituted morpholines.
One approach involves the copper(II) 2-ethylhexanoate promoted oxyamination of alkenes. nih.gov This method allows for the intramolecular addition of an alcohol and intermolecular coupling with an amine across a double bond, yielding 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivities. nih.gov
Another strategy for the enantioselective synthesis of morpholines is the SN2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization. researchgate.net This method provides a highly regio- and stereoselective route to a variety of substituted nonracemic morpholines. researchgate.net
Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov This solid-phase approach allows for the efficient construction of chiral morpholine scaffolds. nih.gov
These stereoselective methodologies provide access to a wide array of enantiopure morpholine analogs, which are valuable building blocks for the development of new therapeutic agents.
Mechanistic Investigations of this compound Formation and Related Reactions
Understanding the reaction mechanisms underlying the formation of this compound and related compounds is essential for optimizing reaction conditions and developing new synthetic methods.
The formation of the morpholine ring often involves the cyclization of a precursor containing both an amino and a hydroxyl group. For example, the reaction of 1,2-amino alcohols with ethylene sulfate proceeds via a simple SN2 reaction to form an intermediate that then cyclizes to the morpholine ring. nih.govorganic-chemistry.org
Computational studies have been used to investigate the mechanism of related reactions, such as urethane formation catalyzed by morpholine and its derivatives. nih.govdntb.gov.ua These studies have revealed that the reaction mechanism in the presence of a morpholine catalyst differs significantly from the uncatalyzed reaction and involves multiple steps. nih.gov
Mechanistic studies of ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes have also provided insights into reactions that could be relevant to the synthesis of this compound. lookchem.com
Structural Characterization and Elucidation of 4 2 Phenylethenyl Morpholine and Its Derivatives
Spectroscopic Analysis Techniques for Molecular Structure Confirmation
Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. By probing how molecules interact with electromagnetic radiation, different spectroscopic methods can reveal the electronic structure, vibrational modes, and the specific environment of individual atoms within the molecule, allowing for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. For 4-(2-phenylethenyl)morpholine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring, the vinylic protons of the ethenyl bridge, and the protons of the phenyl group.
Morpholine Protons: The morpholine ring typically displays a characteristic pattern. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are deshielded and would appear as a multiplet at a higher chemical shift compared to the four protons on the carbons adjacent to the nitrogen atom (N-CH₂). In related N-substituted morpholines, these signals often appear as complex multiplets due to the chair conformation of the ring, which makes the axial and equatorial protons chemically non-equivalent. stackexchange.comnih.gov
Vinylic Protons: The two protons on the carbon-carbon double bond (-CH=CH-) would appear as doublets in the alkene region of the spectrum. The magnitude of the coupling constant (J-value) between these two protons would confirm the stereochemistry of the double bond. A large coupling constant (typically >12 Hz) is indicative of an (E)- or trans-configuration, which is common for styryl derivatives. mdpi.com
Phenyl Protons: The five protons of the phenyl ring would typically appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Morpholine Carbons: The spectrum would show two signals for the morpholine ring carbons. The carbon atoms bonded to the electronegative oxygen atom (O-CH₂) are expected to resonate at a downfield position (higher ppm value) compared to the carbon atoms bonded to the nitrogen (N-CH₂). For example, in 4-phenylmorpholine, the carbon adjacent to oxygen appears around 67 ppm. acdlabs.com
Vinylic Carbons: Two distinct signals would be present for the two carbons of the ethenyl double bond.
Phenyl Carbons: The phenyl group would exhibit signals corresponding to the substituted (ipso) carbon, as well as the ortho, meta, and para carbons. The symmetry of the substitution pattern influences the number of unique signals observed.
Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is predictive, based on typical chemical shifts for similar structural motifs.
| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 (m) | 125.0 - 138.0 |
| Vinylic-H | 6.50 - 7.50 (d, d) | 120.0 - 140.0 |
| Morpholine-H (O-CH₂) | 3.60 - 3.90 (m) | 65.0 - 70.0 |
| Morpholine-H (N-CH₂) | 2.90 - 3.30 (m) | 48.0 - 55.0 |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a compound. nih.gov
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.
C-H Stretching: Bands corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring would appear just below 3000 cm⁻¹.
C=C Stretching: A peak in the region of 1650-1600 cm⁻¹ would be indicative of the carbon-carbon double bond in the styryl group. Aromatic C=C stretching bands would also appear in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic band for the ether linkage (C-O-C stretch) of the morpholine ring is expected in the 1150-1085 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the tertiary amine within the morpholine ring would likely appear in the 1250-1020 cm⁻¹ range.
Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted benzene ring and the vinyl group would be visible in the fingerprint region below 1000 cm⁻¹.
FT-Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. scielo.org.mx It is a valuable tool for characterizing the carbon backbone and aromatic systems. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=C double bond of the ethenyl linker. It is also a powerful technique for studying polymorphism, as different crystal packing arrangements can lead to distinct shifts in the low-frequency lattice vibrations. researchgate.net
Table 2: Expected Vibrational Spectroscopy Data for this compound This table is predictive, based on characteristic group frequencies.
| Functional Group | Expected FT-IR Band (cm⁻¹) | Expected FT-Raman Signal |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Moderate |
| Alkene C-H Stretch | 3080 - 3020 | Moderate |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| C=C Stretch (alkene) | 1650 - 1600 | Very Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Strong |
| C-O-C Stretch (ether) | 1150 - 1085 | Weak |
| C-N Stretch (amine) | 1250 - 1020 | Moderate |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound (C₁₂H₁₅NO), the calculated molecular weight is approximately 189.26 g/mol . lookchem.com
High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, which allows for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can further confirm the structure. Common fragmentation pathways for N-substituted morpholines may involve cleavage of the N-substituent or opening of the morpholine ring. A characteristic fragment would likely be the molecular ion peak [M]⁺, followed by fragments corresponding to the loss of parts of the styryl group or the morpholine moiety itself. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The technique is particularly useful for analyzing compounds with conjugated systems (alternating single and double bonds).
The structure of this compound contains a styryl group, where the phenyl ring is conjugated with the ethenyl double bond. This extended π-system is expected to result in a strong absorption band in the UV region. For comparison, morpholine itself has a UV absorption onset at approximately 255 nm. rsc.org The conjugation present in this compound would be expected to shift the maximum absorption wavelength (λmax) to a significantly longer wavelength (a bathochromic or red shift), likely in the 270-300 nm range, which is characteristic of styryl derivatives. mdpi.comnist.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
If single crystals of this compound can be grown, single-crystal XRD analysis would provide an unambiguous confirmation of its molecular structure and stereochemistry (e.g., the E/Z configuration of the double bond). Furthermore, it would reveal details about the conformation of the morpholine ring (typically a chair conformation) and how the molecules pack together in the solid state.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. It provides a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline phase. This technique is crucial for identifying different polymorphs (different crystal forms of the same compound), which can have different physical properties.
Chromatographic Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
The purity of a this compound sample can be reliably determined using a reverse-phase HPLC method. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. The compound would elute at a specific retention time under defined conditions (flow rate, mobile phase composition, temperature). The presence of impurities would be indicated by additional peaks in the chromatogram. The area of the main peak relative to the total area of all peaks, as measured by a UV detector set at the compound's λmax, provides a quantitative measure of its purity.
Computational Chemistry and Molecular Modeling of 4 2 Phenylethenyl Morpholine Systems
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Conformation
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For morpholine-containing compounds, the HOMO is often localized on the electron-rich morpholine (B109124) ring and the nitrogen atom, indicating its electron-donating capability. Conversely, the LUMO is typically distributed over the aromatic or conjugated parts of the molecule, in this case, the phenylethenyl group, which can act as an electron acceptor. The HOMO-LUMO gap for related morpholine derivatives has been a subject of computational studies, and a similar analysis for 4-(2-phenylethenyl)morpholine would elucidate its charge transfer characteristics. A lower HOMO-LUMO energy gap would suggest a higher propensity for intramolecular charge transfer, which can be crucial for its biological activity. ajchem-a.com
Table 1: Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. For this compound, the MEP map is expected to show a negative potential around the oxygen and nitrogen atoms of the morpholine ring due to the presence of lone pairs of electrons. The phenyl ring and the ethenyl bridge would likely exhibit a more varied potential landscape, with the π-electron clouds of the aromatic ring showing some negative potential. Such maps are instrumental in understanding intermolecular interactions, including those with biological receptors. researchgate.net
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure, geometry, and spectral properties of this compound. Solvents can affect the HOMO-LUMO gap, dipole moment, and the stability of different conformers. For a molecule with both polar (morpholine) and nonpolar (phenylethenyl) regions, the choice of solvent can have a pronounced impact on its solubility and reactivity. Understanding these solvent effects is crucial for predicting the molecule's behavior in different environments, including biological systems. researchgate.net
Molecular Docking Investigations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, molecular docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. This information is invaluable for understanding its mechanism of action and for designing more potent analogs.
Following a docking simulation, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the specific amino acid residues in the protein's binding pocket that interact with the ligand and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The morpholine moiety of this compound, with its oxygen and nitrogen atoms, is capable of forming hydrogen bonds with appropriate donor or acceptor groups in the protein. The phenylethenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. A comprehensive ligand-protein interaction analysis provides a rational basis for the observed biological activity and can guide lead optimization efforts. eurjchem.comscispace.com
Table 2: Potential Ligand-Protein Interactions for this compound (Hypothetical)
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bond | Morpholine Oxygen/Nitrogen | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | Phenyl Ring, Ethyl Bridge | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
Prediction of Binding Affinities
Molecular docking is a fundamental computational technique employed to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of this compound, molecular docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes. For instance, in studies of related styrylquinoline derivatives, docking has been used to predict binding modes within the active sites of enzymes like cyclin-dependent kinase 2 (CDK2). These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
Table 1: Illustrative Molecular Docking Scores of Related Heterocyclic Compounds
| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Example) |
| Styrylquinoline Derivatives | CDK2 | -8.5 to -10.2 | LYS33, ILE10, GLU81 |
| Anilinoquinazoline (B1252766) Derivatives | VEGFR-2 | -9.8 to -11.1 | CYS919, ASP1046 |
| Morpholine-substituted Tetrahydroquinolines | mTOR | -7.9 to -9.5 | TRP2239, TYR2225 |
This table is for illustrative purposes and is based on data from studies on related compound classes, not this compound itself.
Predictive Modeling of Pharmacokinetic Parameters (e.g., ADME) for Derivatives (Excluding Human Pharmacokinetics)
The journey of a drug candidate from administration to its target site is governed by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties. Various computational models are available to predict a wide range of ADME parameters.
For derivatives of this compound, these predictive models can estimate properties such as aqueous solubility, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. For example, the "BOILED-Egg" model can be used to predict gastrointestinal absorption and brain penetration. Studies on other morpholine-containing compounds have demonstrated the utility of these predictive tools in assessing their drug-likeness.
Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative
| ADME Parameter | Predicted Value/Classification | Computational Method |
| Absorption | ||
| Aqueous Solubility (logS) | -3.5 | ALOGPS |
| Intestinal Absorption (%) | 92% | BOILED-Egg Model |
| Caco-2 Permeability (logPapp) | 0.8 | In silico QSAR Model |
| P-glycoprotein Substrate | No | In silico Classification Model |
| Distribution | ||
| Plasma Protein Binding (%) | 85% | In silico QSAR Model |
| Blood-Brain Barrier (BBB) Permeation | High | BOILED-Egg Model |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | In silico Classification Model |
| CYP3A4 Inhibitor | No | In silico Classification Model |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | In silico Regression Model |
This table presents hypothetical data for illustrative purposes, as specific predictive data for this compound was not found in the provided search results.
Advanced Molecular Simulation Approaches (e.g., Molecular Dynamics)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within a protein's active site over time. This technique offers a more detailed understanding of the stability of protein-ligand complexes compared to the static picture provided by molecular docking.
For a system involving a this compound derivative bound to a target protein, an MD simulation could reveal the stability of the initial docked pose, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to assess the stability of the complex. A stable RMSD trajectory suggests that the ligand remains bound in a consistent conformation.
Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). These calculations can provide a more accurate estimation of binding affinity than docking scores alone. While specific MD simulation data for this compound is not available, studies on styrylquinoline and morpholine-substituted tetrahydroquinoline derivatives have successfully employed this technique to validate docking results and understand the dynamics of ligand binding.
Table 3: Common Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Analysis Type | Purpose | Key Metrics |
| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the complex over time. | RMSD (Å) vs. Time (ns) |
| Root-Mean-Square Fluctuation (RMSF) | To identify flexible regions of the protein and ligand. | RMSF (Å) per Residue/Atom |
| Hydrogen Bond Analysis | To quantify the persistence of hydrogen bonds between the ligand and protein. | Number of Hydrogen Bonds vs. Time (ns) |
| Binding Free Energy Calculation (e.g., MM/PBSA) | To provide a more accurate estimation of binding affinity. | ΔG_bind (kcal/mol) |
Preclinical Biological and Pharmacological Evaluation of 4 2 Phenylethenyl Morpholine Analogues Non Human Studies
In Vitro Assay Development and Screening
Analogues featuring the morpholine (B109124) scaffold have been extensively studied as inhibitors of various enzymes. A significant area of investigation has been cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative diseases.
One study detailed the design and synthesis of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group. nih.gov The inhibitory activities of these compounds against AChE and BChE were evaluated, revealing that the length of the carbon linker between the quinoline (B57606) and morpholine moieties significantly influenced potency. nih.govmdpi.com Derivatives with a two-methylene linker generally showed better AChE inhibition than those with three or four methylenes. mdpi.com Compound 11g from this series emerged as a potent dual inhibitor, with IC50 values of 1.94 µM for AChE and 28.37 µM for BChE. nih.gov Kinetic analysis demonstrated that these compounds acted as mixed-type AChE inhibitors. nih.gov
Another study on phenoxyethyl morpholine derivatives also explored their potential as cholinesterase inhibitors. nih.gov Research has shown that replacing the benzyl (B1604629) piperidine (B6355638) part of the established drug donepezil (B133215) with phenoxyethyl morpholine is a viable approach toward developing strong cholinesterase inhibitors. nih.gov Generally, it was noted that replacing a piperidine ring with a morpholine ring resulted in lower inhibitory activity. nih.gov
Beyond cholinesterases, morpholine-containing derivatives have been identified as inhibitors for a variety of other enzymes, including kinase inhibitors used in cancer chemotherapy, protease inhibitors, and urease inhibitors. researchgate.net For instance, analogues of dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one have shown high potency against DNA-dependent protein kinase (DNA-PK) and Phosphatidylinositol 3-kinase (PI3K). researchgate.net One such compound exhibited a DNA-PK IC50 value of 5.0 nM. researchgate.net
Table 1: Enzyme Inhibition by Morpholine Analogues
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 11g (4-N-phenylaminoquinoline derivative) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM | nih.gov |
| Compound 11g (4-N-phenylaminoquinoline derivative) | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | nih.gov |
| Compound 39 (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one analogue) | DNA-dependent protein kinase (DNA-PK) | 5.0 ± 1 nM | researchgate.net |
The binding affinity of morpholine-containing analogues to various receptors has been a key aspect of their preclinical evaluation. These assays determine the strength of interaction between the compound (ligand) and its biological target.
Studies on compounds structurally related to the 4-(2-phenylethenyl)morpholine scaffold have provided insights into potential receptor interactions. For example, a series of substituted 4'-hydroxyl-styrylpyridines and phenylethylpyridines were developed and tested for their binding affinity to the estrogen receptor (ER). nih.gov While most of these compounds showed modest affinity, one fluorescent analogue, (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene , demonstrated reasonably good binding affinity for ER. nih.gov
In the context of neurodegenerative diseases, styrylquinoline and styrylquinoxaline derivatives have been evaluated as imaging probes for α-synuclein aggregates. nih.gov One derivative, SQ3 , which features a quinoline core with a p-(dimethylamino)styryl group, displayed a high binding affinity for α-synuclein aggregates with an inhibition constant (Ki) of 39.3 nM. nih.gov Another compound in the series, SQ4 , showed an even higher affinity with a Ki of 4.38 nM. nih.gov
Furthermore, certain morpholine derivatives have been shown to possess antagonistic activity at specific receptors. One compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxy benzamide , exhibited weak dopamine (B1211576) D2 receptor antagonistic activity. researchgate.net Another analogue was found to have a 10-fold lower affinity for the human neurokinin-1 (NK-1) receptor compared to the parent compound. researchgate.net
Table 2: Receptor Binding Affinity of Styryl and Morpholine Analogues
| Compound Class/Name | Target Receptor/Aggregate | Binding Affinity (Ki/Kd) | Reference |
|---|---|---|---|
| (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene | Estrogen Receptor (ER) | Good Affinity (qualitative) | nih.gov |
| SQ3 (Styrylquinoline derivative) | α-synuclein aggregates | Ki = 39.3 nM | nih.gov |
| SQ4 (Styrylquinoxaline derivative) | α-synuclein aggregates | Ki = 4.38 nM | nih.gov |
| ISQ (Iodinated Styrylquinoline) | α-synuclein aggregates | Kd = 25.1 nM | nih.gov |
A significant focus of preclinical research on morpholine-containing compounds has been the evaluation of their cytotoxic effects against various human cancer cell lines.
A series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast), A549 (lung), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov The compounds were found to be non-toxic to non-cancerous HEK293 cells, indicating selectivity. nih.gov Compound AK-10 was particularly potent, showing IC50 values of 8.55 µM against A549, 3.15 µM against MCF-7, and 3.36 µM against SHSY-5Y cells. nih.gov Another compound, AK-3 , also displayed significant activity with IC50 values of 10.38 µM, 6.44 µM, and 9.54 µM against A549, MCF-7, and SHSY-5Y lines, respectively. nih.gov
In another study, novel (morpholinosulfonyl)isatins were tested for cytotoxic effects on HepG2 (liver), HCT116 (colon), CACO (colon), and MCF-7 (breast) cancer cell lines. ebi.ac.uk Similarly, 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were evaluated for cytotoxic activities, with one analogue showing strong activity against H460 (lung), HT-29 (colon), and MDA-MB-231 (breast) cell lines. researchgate.net Research on novel substituted morpholine derivatives targeting the enzyme topoisomerase II found that a methoxy-substituted compound (M5 ) had an IC50 of 81.92 µg/mL against the MDA-MB-231 breast cancer cell line. wisdomlib.org
Table 3: Antiproliferative Activity of Morpholine Analogues in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | Antiproliferative Activity (IC50) | Reference |
|---|---|---|---|---|
| AK-10 | MCF-7 | Breast | 3.15 ± 0.23 µM | nih.gov |
| AK-10 | A549 | Lung | 8.55 ± 0.67 µM | nih.gov |
| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 µM | nih.gov |
| AK-3 | MCF-7 | Breast | 6.44 ± 0.29 µM | nih.gov |
| AK-3 | A549 | Lung | 10.38 ± 0.27 µM | nih.gov |
| AK-3 | SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 µM | nih.gov |
| M5 | MDA-MB-231 | Breast | 81.92 µg/mL | wisdomlib.org |
The morpholine moiety is a known pharmacophore in various antimicrobial agents. Analogues of this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.
A study on 4-(phenylsulfonyl)morpholine (B1295087) investigated its antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and various Candida species. nih.gov While the compound itself showed a high Minimum Inhibitory Concentration (MIC) of ≥1024 µg/mL, indicating weak intrinsic antimicrobial activity, it demonstrated significant antibiotic-modulating effects. nih.gov When combined with the aminoglycoside antibiotic amikacin (B45834), it reduced the MIC against a resistant P. aeruginosa strain from 312.5 to 39.06 µg/mL. nih.gov
Other research has focused on synthesizing various morpholine derivatives to test their direct antimicrobial properties. A series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl)morpholine derivatives showed good inhibitory action against several Gram-negative bacterial strains. researchgate.net Another study synthesized 1-(3-methoxy-1-phenyl-propyl)morpholine and found it possessed pronounced antimicrobial activity against pathogenic bacteria including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org Morpholine derivatives have also been evaluated for antimycobacterial and antifungal properties, often linked to the inhibition of sterol biosynthesis in fungi. nih.govresearchgate.net
Table 4: Antimicrobial Activity of Morpholine Analogues
| Compound/Derivative Class | Microorganism | Activity Type | Result (MIC) | Reference |
|---|---|---|---|---|
| 4-(Phenylsulfonyl)morpholine | Various Bacteria & Fungi | Direct Inhibition | ≥1024 µg/mL | nih.gov |
| 4-(Phenylsulfonyl)morpholine + Amikacin | Pseudomonas aeruginosa | Modulation | Reduced Amikacin MIC to 39.06 µg/mL | nih.gov |
| 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives | Gram-negative bacteria | Direct Inhibition | Good inhibitory action | researchgate.net |
| 1-(3-methoxy-1-phenyl-propyl)morpholine | A. baumannii, E. coli, S. aureus, etc. | Direct Inhibition | Pronounced activity | asianpubs.org |
The capacity of this compound analogues to scavenge free radicals and mitigate oxidative stress has been evaluated through various in vitro antioxidant assays. The presence of phenolic hydroxyl groups and the styryl moiety are often associated with antioxidant activity.
A series of morpholine Mannich base derivatives were synthesized and their antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net The synthesized derivatives demonstrated significant radical scavenging properties. researchgate.net
Another study investigated asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base. japsonline.com The antioxidant activity was evaluated using the DPPH method. It was generally observed that the introduction of the morpholine Mannich base substituent lowered the antioxidant activity compared to the parent compounds, highlighting the critical role of hydroxyl and methoxy (B1213986) groups for this effect. japsonline.com
Research into styrylchromones has also provided relevant insights, suggesting that the styryl moiety contributes to the stabilization of radicals formed during scavenging reactions, thereby enhancing antioxidant activity. nih.gov Similarly, a novel styryl quinolinium derivative was evaluated for its antioxidant potential using the DPPH radical scavenging assay, with the IC50 value determining the concentration at which 50% of radicals were scavenged. mdpi.com
Table 5: In Vitro Antioxidant Activity of Morpholine and Styryl Analogues
| Compound Class | Assay Method | Result | Reference |
|---|---|---|---|
| Morpholine Mannich Base Derivatives | DPPH & ABTS | Significant radical scavenging property | researchgate.net |
| AMACs with Morpholine Mannich Base | DPPH | Generally lower activity than parent AMACs | japsonline.com |
| Styrylchromones | DPPH, HOCl, 1O2 | Styryl moiety contributes to activity | nih.gov |
| Styryl Quinolinium Derivative | DPPH | Activity assessed by IC50 value | mdpi.com |
The interaction of new chemical entities with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical component of preclinical evaluation. These enzymes are central to the metabolism and clearance of most clinically used drugs. mdpi.commdpi.com The induction or inhibition of CYP enzymes can lead to significant drug-drug interactions, potentially altering the efficacy and safety of co-administered therapies. mdpi.com
Specific in vitro studies on the modulatory effects of this compound analogues on drug-metabolizing enzymes are not extensively detailed in the reviewed literature. However, the chemical structure of these compounds contains features that suggest a potential for interaction. The presence of a carbon-carbon double bond in the phenylethenyl (styryl) group is noteworthy. Certain unsaturated bonds, such as acetylenic (carbon-carbon triple) bonds, are known to be oxidized by CYP enzymes, which can sometimes lead to mechanism-based inactivation of the enzyme. nih.gov While a double bond is less reactive than a triple bond, its oxidation is a common metabolic pathway catalyzed by CYPs. mdpi.com
Compound Name Reference Table
Ex Vivo Evaluation in Preclinical Models
Ex vivo studies, which involve testing on tissues or cells outside the living organism, are a crucial step in preclinical evaluation. For analogues of this compound, such studies could focus on their potential anti-inflammatory or neuroprotective effects, areas where other morpholine derivatives have shown promise. For instance, a styryl quinolinium derivative was evaluated for its anti-inflammatory effects by assessing the inhibition of albumin denaturation, a common ex vivo method to screen for anti-inflammatory activity. mdpi.com
Table 1: Potential Ex Vivo Assays for this compound Analogues
| Assay Type | Target Tissue/Cell | Measured Endpoint | Potential Therapeutic Area |
| Anti-inflammatory Assay | Macrophages, Synovial tissue | Cytokine (e.g., TNF-α, IL-6) secretion, Prostaglandin E2 levels | Inflammation |
| Neuroprotection Assay | Primary neuronal cultures, Brain slices | Neuronal viability, Neurotransmitter release, Oxidative stress markers | Neurodegenerative diseases |
| Receptor Binding Assay | Isolated cell membranes expressing specific receptors | Ligand binding affinity (Ki), Receptor occupancy | CNS disorders, Pain |
In Vivo Preclinical Efficacy Studies in Animal Models (e.g., Infection Models, Neuroinflammatory Models)
Based on the known central nervous system (CNS) activity of many morpholine-containing compounds, analogues of this compound could be evaluated in various animal models of neurological and inflammatory disorders. nih.govunifi.it For example, isatin (B1672199) derivatives, which are also heterocyclic compounds, have been assessed for their anti-neuroinflammatory potential in lipopolysaccharide-activated microglia models. mdpi.com Similarly, novel isatin derivatives have been screened for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.govnih.gov
Table 2: Potential In Vivo Animal Models for this compound Analogues
| Animal Model | Disease/Condition Modelled | Potential Efficacy Endpoint |
| Carrageenan-Induced Paw Edema (Rat/Mouse) | Acute Inflammation | Reduction in paw volume |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation (Mouse) | Neuroinflammation | Reduction in pro-inflammatory cytokines in the brain |
| Formalin-Induced Pain (Mouse) | Nociception/Pain | Reduction in licking/biting behavior |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Multiple Sclerosis | Amelioration of clinical scores |
Elucidation of Molecular Targets and Mechanisms of Action (Preclinical Focus)
The structural similarity of the styryl moiety to natural compounds like resveratrol (B1683913) suggests that these analogues might interact with targets associated with inflammation and oxidative stress. mdpi.com Furthermore, the morpholine nucleus is a common feature in drugs targeting the CNS, where it can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially influencing its interaction with various receptors and enzymes. nih.govunifi.it For instance, certain morpholine derivatives have been investigated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) and phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways. google.com
Table 3: Potential Molecular Targets for this compound Analogues
| Molecular Target | Biological Process | Potential Therapeutic Indication |
| Cyclooxygenase (COX) enzymes | Inflammation, Pain | Inflammatory disorders |
| Monoamine Oxidase (MAO) | Neurotransmitter metabolism | Depression, Neurodegenerative diseases |
| Phosphoinositide 3-kinase (PI3K) | Cell signaling, Growth, Proliferation | Cancer, Inflammation |
| Mammalian Target of Rapamycin (mTOR) | Cell growth, Proliferation, Survival | Cancer, Neurodegenerative diseases |
| Sigma-1 Receptor (σ1R) | Neuromodulation, Neuroprotection | Neuropathic pain, Neurodegenerative diseases |
Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 2 Phenylethenyl Morpholine Derivatives
Identification of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 4-(2-phenylethenyl)morpholine, the key pharmacophoric elements can be dissected into three main components: the morpholine (B109124) ring, the phenylethenyl linker, and the phenyl group.
The Phenylethenyl Linker : The ethylene (B1197577) bridge connecting the phenyl and morpholine rings provides a specific spatial arrangement and conformational flexibility. The double bond introduces rigidity to this linker, influencing the relative orientation of the two terminal rings. The length and nature of this linker are critical, as demonstrated in other morpholine-containing compounds where the distance between key moieties dictates the biological activity.
A general pharmacophore model for this class of compounds would therefore feature a hydrogen bond acceptor (morpholine nitrogen/oxygen), a hydrophobic aromatic region (phenyl ring), and a defined spatial relationship between these two features maintained by the ethenyl linker.
Rational Design Principles Based on SAR Insights
Rational drug design for this compound derivatives leverages insights from SAR studies to optimize their biological activity. Key design principles include:
Bioisosteric Replacement : The morpholine ring can be considered a bioisostere of other cyclic amines, and its use is often a deliberate design choice to improve properties like brain penetration or metabolic stability. mdpi.com
Linker Optimization : The length and rigidity of the linker between the morpholine and phenyl rings are crucial. In the design of morpholine-bearing quinoline (B57606) derivatives as cholinesterase inhibitors, a 2-methylene linker was found to be optimal for activity compared to longer chains. mdpi.com This suggests that for this compound derivatives, modifications to the ethenyl linker, such as saturation or extension, could be a key strategy to modulate activity.
Substituent Modulation : The phenyl ring is a prime target for substitution to fine-tune electronic and steric properties. The design of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors involved the incorporation of fluorine and trifluoromethyl-substituted aromatic rings to enhance interactions with the active site. mdpi.com This principle is directly applicable to the phenyl group of this compound.
Conformational Constraint : Introducing conformational rigidity can lock the molecule in its bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict rotation.
Influence of Substituent Variation on Potency and Selectivity
The potency and selectivity of this compound derivatives can be significantly altered by varying the substituents on the phenyl ring.
In a study of 2,2,4-substituted morpholines, it was found that 2-phenyl and 2-biphenyl derivatives exhibited notable antioxidant and anti-inflammatory properties. nih.gov This underscores the importance of the nature of the aromatic system linked to the morpholine core.
More detailed insights can be drawn from studies on related chiral morpholine analogs developed as dopamine (B1211576) D4 receptor antagonists. The following table illustrates how systematic variations in substituents on a phenoxy moiety (analogous to the phenyl group in our subject compound) and on the morpholine nitrogen impact the binding affinity (Ki).
| Compound | R¹ Substituent (on N) | R² Substituent (on phenoxy ring) | Ki (nM) |
| 5k | 4-chlorobenzyl | 3-fluoro | 10.4 |
| 5l | 4-methoxybenzyl | 3-fluoro | 13.1 |
| 5m | 4-chlorobenzyl | 4-fluoro | 10.8 |
| 5n | 4-methoxybenzyl | 4-fluoro | 10.1 |
| 5y | 6-fluoro-3-indole | 2-chloro-6-alkoxypyridine | 3.3 |
| 5aa | 4-chlorobenzyl | 3-(methylthio) | 9.4 |
| 5bb | 4-methoxybenzyl | 3-(methylthio) | 7.4 |
This table is based on data for chiral alkoxymethyl morpholine analogs and is presented to illustrate the principles of substituent effects. nih.gov
From this data, several trends can be observed:
Halogen Substitution : The presence of fluorine at the 3- or 4-position of the aromatic ring is well-tolerated and leads to potent compounds (5k, 5l, 5m, 5n). nih.gov
Bioisosteric Replacement : Replacing the phenoxy ether linkage with a sulfide (B99878) linker also resulted in highly potent analogs (5aa, 5bb). nih.gov
Complex Substituents : Combining optimized substituents on both the nitrogen and the aromatic ring can lead to exceptionally high potency, as seen in compound 5y. nih.gov
These findings suggest that for this compound derivatives, the introduction of small, electron-withdrawing groups like fluorine on the phenyl ring could be a fruitful strategy to enhance potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
In a QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives with antioxidant activity, the following relationships were identified: zenodo.orgresearchgate.net
Molecular Size and Shape : Antioxidant activity was found to increase with a decrease in molecular area and volume. zenodo.orgresearchgate.net This suggests that smaller, more compact molecules may be more effective.
Physicochemical Properties : Activity was positively correlated with increasing hydrophilicity and a larger dipole moment, while it decreased with higher lipophilicity and polarizability. zenodo.orgresearchgate.net
Electronic Parameters : The distribution of electronic charges was critical. An increase in the charge on the morpholine oxygen atom was beneficial for activity. zenodo.orgresearchgate.net
The key molecular descriptors identified in this study are summarized in the table below.
| Descriptor Category | Specific Descriptor | Impact on Antioxidant Activity |
| Steric | Molecular Area | Decreases with increasing activity |
| Molecular Volume | Decreases with increasing activity | |
| Electronic | Dipole Moment | Increases with increasing activity |
| Polarizability | Decreases with increasing activity | |
| Charge on Morpholine Oxygen | Increases with increasing activity | |
| Lipophilicity | LogP | Decreases with increasing activity |
These findings suggest that a successful QSAR model for this compound derivatives would likely need to incorporate a combination of steric, electronic, and lipophilicity descriptors to accurately predict biological activity.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation.
The impact of conformation on activity is clearly demonstrated in a study of morphiceptin (B1676752) analogs. In this research, the distance between two aromatic rings in the molecule was found to be a key determinant of activity at the µ-opioid receptor. nih.gov
Bioactive Conformation : Analogs with a larger separation between the aromatic rings (10.1-12.7 Å) were active. nih.gov
Inactive Conformation : Analogs with a smaller separation (4.8-7.0 Å) were inactive. nih.gov
This highlights that for flexible molecules like this compound derivatives, the preferred conformation, particularly the relative orientation and distance between the morpholine and phenyl rings, will likely have a profound impact on their biological activity. The ethenyl linker, while providing some rigidity, still allows for rotation around single bonds, leading to a range of possible conformations. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to predict the preferred conformations and to understand how structural modifications might influence the conformational landscape and, consequently, the biological activity.
Future Directions and Emerging Research Avenues for 4 2 Phenylethenyl Morpholine
Development of Next-Generation Analogues with Enhanced Biological Profiles
Future research will likely focus on the systematic structural modification of the 4-(2-phenylethenyl)morpholine scaffold to develop next-generation analogues with superior potency, selectivity, and pharmacokinetic properties. The lead optimization process, an iterative cycle of designing, synthesizing, and testing new compounds, will be central to this effort. patsnap.comdanaher.com Structure-Activity Relationship (SAR) studies will be crucial for identifying which molecular modifications lead to improved biological outcomes. patsnap.com
Key strategies for creating new analogues will involve modifications at several key positions:
The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate electronic properties, lipophilicity, and steric interactions with biological targets. For instance, studies on other morpholine-containing scaffolds have shown that specific substitutions on aromatic rings can significantly enhance anti-proliferative activity. nih.gov
The Ethenyl Linker: Altering the geometry (e.g., from E to Z isomer) or length of the two-carbon linker could influence the compound's conformational flexibility and its fit within a target's binding site.
The Morpholine (B109124) Ring: Although often considered a stable core, substitutions on the morpholine ring itself could fine-tune solubility and metabolic stability.
The goal of this analogue development is to enhance specific biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, which have been widely reported for various morpholine derivatives. jocpr.comresearchgate.netjchemrev.com
| Modification Strategy | Rationale | Potential Impact on Biological Profile | Example from Related Scaffolds |
| Phenyl Ring Substitution | Modulate electronics, lipophilicity, and steric bulk. patsnap.com | Increased potency, enhanced selectivity, improved ADMET properties. | Bromo and methyl substitutions on benzophenone-morpholine conjugates led to significant anti-mitogenic activity. nih.gov |
| Ethenyl Linker Modification | Alter conformational flexibility and spatial orientation. | Optimized binding affinity for the target protein. | The length of carbon linkers in quinoline-morpholine derivatives influenced cholinesterase inhibition. mdpi.com |
| Morpholine Ring Substitution | Fine-tune physicochemical properties like solubility. mdpi.com | Enhanced bioavailability and improved metabolic stability. | C-substituted morpholines are explored for their diverse biological and therapeutic relevance. lifechemicals.com |
| Bioisosteric Replacement | Replace parts of the molecule with structurally similar groups. | Improved pharmacokinetic properties and reduced toxicity. | Replacing a functional group with a morpholine moiety can improve brain exposure for CNS drug candidates. mdpi.com |
Exploration of Novel Molecular Targets and Therapeutic Areas
While the full biological profile of this compound is still under investigation, the broader class of morpholine-containing compounds has demonstrated activity against a wide array of molecular targets. This provides a roadmap for exploring new therapeutic applications. Future research should aim to screen this compound and its next-generation analogues against various enzymes, receptors, and signaling pathways implicated in human diseases.
Potential therapeutic areas and molecular targets for investigation include:
Oncology: Morpholine derivatives have been investigated as inhibitors of key cancer-related enzymes like PI3K and mTOR. researchgate.netnih.gov Screening for activity against these and other kinases involved in tumor progression is a logical next step. researchgate.net
Neurodegenerative Diseases: Given that the morpholine scaffold can improve permeability across the blood-brain barrier, its derivatives are valuable for CNS drug discovery. nih.gov Targets such as cholinesterases (implicated in Alzheimer's disease) and monoamine oxidases (relevant to Parkinson's disease and depression) are promising areas for exploration. mdpi.comnih.gov
Infectious Diseases: The morpholine core is present in compounds with potent antibacterial and antifungal properties. lifechemicals.comresearchgate.net Analogues of this compound could be evaluated for their ability to inhibit microbial growth, potentially by disrupting cell wall synthesis or other vital bacterial processes. researchgate.net
Inflammatory Disorders: Certain morpholine derivatives have shown anti-inflammatory activity. researchgate.net Investigating their potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or cytokine production, could open new therapeutic avenues.
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Morpholine Scaffold |
| Oncology | PI3K/mTOR pathway, various kinases researchgate.netnih.gov | The morpholine moiety is a feature of numerous anticancer agents, including the approved drug gefitinib. chemicalbook.com |
| Neurodegenerative Diseases | Cholinesterases (AChE, BChE), BACE-1, Monoamine Oxidase (MAO) mdpi.comnih.govnih.gov | The scaffold's properties can facilitate blood-brain barrier penetration, which is crucial for CNS drugs. nih.gov |
| Infectious Diseases | Bacterial cell wall synthesis enzymes, fungal ergosterol (B1671047) biosynthesis researchgate.netchemicalbook.com | Morpholine derivatives are known agricultural fungicides and have shown broad-spectrum antimicrobial activity. lifechemicals.com |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, cytokine signaling pathways | Various morpholine-containing compounds have demonstrated analgesic and anti-inflammatory effects in preclinical studies. researchgate.net |
Advancements in Synthetic Methodologies for Accessibility and Sustainability
The accessibility and sustainable production of this compound and its analogues are key to facilitating extensive research and potential future development. Traditional methods for synthesizing morpholines can be inefficient. chemrxiv.orgnih.gov Therefore, a significant future direction lies in the development and optimization of advanced synthetic methodologies.
Emerging areas of focus include:
Green Synthesis: Researchers are developing simpler, high-yielding, one- or two-step protocols that use inexpensive and environmentally benign reagents. chemrxiv.orgnih.gov A notable example is the use of ethylene (B1197577) sulfate (B86663) for the redox-neutral conversion of 1,2-amino alcohols to morpholines, a method that offers significant environmental and safety benefits over traditional approaches. chemrxiv.orgnih.gov
Catalytic Methods: The use of transition metal catalysts, such as palladium or copper, can enable more efficient and selective cross-coupling reactions to form the C-N bond of the morpholine or to construct the phenylethenyl side chain. rsc.org
Photocatalysis: Visible-light photocatalysis represents a modern, sustainable approach for forging chemical bonds under mild conditions, which could be applied to the synthesis of this compound class. uni-regensburg.de
These advancements aim to make libraries of this compound derivatives more readily accessible for high-throughput screening and detailed biological evaluation, thereby accelerating the drug discovery process. nih.gov
Integration of Advanced Computational Approaches in Lead Optimization and Drug Discovery
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a way to rationalize experimental findings and guide the design of more effective molecules. patsnap.comnih.gov The integration of these in silico methods will be paramount for the efficient lead optimization of this compound.
Key computational approaches to be employed include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com It can be used to screen virtual libraries of this compound analogues against known protein structures, helping to prioritize compounds for synthesis and testing. danaher.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. patsnap.comnih.gov These models can predict the potency of novel, unsynthesized analogues, thereby streamlining the optimization process.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interaction and understand the molecular basis of activity. nih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, allowing researchers to identify and filter out compounds with potentially poor pharmacokinetic profiles early in the discovery pipeline. danaher.com
By combining these computational strategies, researchers can accelerate the iterative cycle of lead optimization, reducing the time and resources required to develop a promising drug candidate. patsnap.comfrontiersin.org
Application as Building Blocks in Advanced Chemical Syntheses
Beyond its potential as a bioactive molecule itself, this compound can serve as a versatile chemical building block for the construction of more complex molecular architectures. The morpholine ring is a common starting material for the preparation of enantiomerically pure amino acids and other biologically active compounds. researchgate.net
Future research could explore the use of this compound in:
Fragment-Based Drug Discovery: The molecule could serve as a starting fragment that is elaborated or combined with other fragments to build novel inhibitors for various targets.
Synthesis of Complex Heterocycles: The reactive ethenyl group provides a chemical handle for further reactions, such as cycloadditions or multicomponent reactions, to generate novel and complex heterocyclic systems.
Preparation of Active Pharmaceutical Ingredients (APIs): The morpholine scaffold is a core component of several marketed drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. chemicalbook.com The unique phenylethenyl substituent of the title compound could be leveraged to create novel APIs with distinct pharmacological profiles. researchgate.netchemicalbook.com
The utility of this compound as a synthetic intermediate underscores its importance not only in medicinal chemistry but also in the broader field of organic synthesis. researchgate.netchemicalbook.com
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(2-Phenylethenyl)morpholine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a multi-step approach involving condensation of morpholine with styrene derivatives under palladium catalysis (e.g., Heck reaction) is viable. Optimization parameters include temperature control (60–100°C), inert atmosphere (N₂/Ar), and catalysts like Pd(OAc)₂. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing the vinyl and aromatic protons.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using a C18 column and UV detection.
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or GC-MS .
Q. How can researchers assess the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) with UV/Vis turbidity monitoring. For analogs like benzylmorpholines, solubility ranges from 180–200 μM .
- Stability : Accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. HPLC tracks degradation products .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices to predict nucleophilic/electrophilic sites. For example, morpholine derivatives with electron-withdrawing groups show reduced HOMO energies, affecting reactivity . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes) .
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Binding Assays : Competitive inhibition assays (e.g., fluorescence polarization) quantify affinity for receptors like cytochrome P450 isoforms.
- Dose-Response Studies : IC₅₀ values derived from enzyme inhibition curves (GraphPad Prism) clarify potency variations .
- Reproducibility Checks : Cross-validation across labs using standardized protocols (e.g., OECD guidelines) .
Q. What methodologies elucidate the metabolic stability and pharmacokinetic profile of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis of metabolites.
- CYP Inhibition Screening : Recombinant CYP isoforms (e.g., 2A13, 3A4) identify metabolic pathways. For analogs, metabolic half-lives range from 30–120 minutes .
Q. How do structural modifications (e.g., halogenation) of the phenyl group in this compound impact its bioactivity?
- Methodological Answer :
- SAR Studies : Fluorine or chlorine substitution alters lipophilicity (logP) and binding affinity. For example, 4-(2-chlorobenzyl)morpholine shows higher CYP2A13 inhibition (IC₅₀ = 0.8 μM) than non-halogenated analogs .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
